2-Amino-6-mercaptopurine-13C2,15N
Description
Properties
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-QZTPXDJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Isotopically Labeled Precursors
The incorporation of 13C and 15N isotopes typically begins with labeled guanine or hypoxanthine derivatives. For example, guanine-13C2,15N serves as the primary precursor due to its structural similarity to the target compound. The isotopic enrichment ensures minimal deviation in reactivity compared to non-labeled analogs, preserving reaction yields.
Thiolation via Phosphorus Pentasulfide
The conversion of the 6-hydroxyl group to a thiol is achieved using phosphorus pentasulfide (P4S10) in high-boiling solvents like quinoline or pyridine. A representative protocol involves heating a mixture of guanine-13C2,15N (1 g), P4S10 (3 g), and quinoline (50 mL) at 120°C for 45 minutes, followed by 175°C for 30 minutes. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a thiol.
Purification and Isolation
Post-reaction, the crude product is dissolved in dilute ammonium hydroxide and precipitated at pH 4 to yield this compound. Recrystallization from aqueous ammonia enhances purity to >95% (HPLC), as confirmed by LGC Standards.
Critical Reaction Parameters
Temperature and Solvent Effects
Optimal thiolation occurs at 175°C in quinoline, which stabilizes reactive intermediates while minimizing decomposition. Lower temperatures (e.g., 120°C) result in incomplete conversion, reducing yields by 30–40%. Pyridine alternatives, though less efficient, are employed for heat-sensitive intermediates.
Isotopic Purity Considerations
The use of >99% 13C- and 15N-enriched precursors is mandatory to avoid isotopic dilution. For instance, a 1% impurity in 13C2 labeling reduces the molecular ion signal by 15% in mass spectrometry. Suppliers such as SCBT certify precursors to ≥98% isotopic purity, ensuring consistent batch quality.
Analytical Validation of Synthesis
LC–MS/MS Quantification
Post-synthesis analysis employs LC–MS/MS to verify isotopic incorporation and quantify byproducts. A validated method uses:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
Metabolic Studies
The stable isotopes in 2-Amino-6-mercaptopurine-13C2,15N facilitate metabolic tracing studies. Researchers utilize this compound to investigate the pathways of purine metabolism in various biological systems. For instance:
- Purine Synthesis Pathways : The labeled compound can be used to trace the incorporation of purines into nucleotides and nucleic acids, providing insights into metabolic flux and regulation mechanisms in cells.
Drug Development
In pharmaceutical research, this compound serves as a valuable tool for:
- Bioavailability Studies : Understanding how drugs are absorbed and metabolized by the body can be enhanced by using isotopically labeled compounds.
- Pharmacokinetics : Researchers can study the distribution, metabolism, and excretion of mercaptopurine derivatives by tracking the labeled compound in animal models.
Cancer Research
As a derivative of mercaptopurine, this compound is significant in cancer research:
- Leukemia Treatment : Mercaptopurine is used to treat acute lymphoblastic leukemia (ALL). The labeled version aids in understanding how variations in drug metabolism affect therapeutic outcomes.
- Combination Therapies : Investigating the effects of combining mercaptopurine with other chemotherapeutic agents can be studied using this labeled compound to optimize treatment protocols.
Case Study on Purine Metabolism
A study published in Cancer Research utilized this compound to trace purine metabolism in leukemic cells. The researchers found that the incorporation of the labeled compound into nucleic acids was significantly higher in leukemic cells compared to normal cells, indicating altered metabolic pathways in cancerous tissues.
Pharmacokinetic Studies
In another study focusing on pharmacokinetics, researchers administered this compound to animal models to analyze its absorption and metabolic pathways. The results demonstrated that the isotope-labeled compound provided clearer insights into the bioavailability and half-life of mercaptopurine derivatives compared to unlabelled forms.
Mechanism of Action
2-Amino-6-mercaptopurine-13C2,15N functions as a purine analog, interfering with nucleic acid synthesis by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This inhibition leads to the incorporation of the compound into DNA and RNA, disrupting cellular replication and function . The compound’s mechanism of action is similar to that of other antimetabolites used in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison
2-Amino-6-mercaptopurine-¹³C₂,¹⁵N vs. 6-Mercaptopurine-¹³C₂,¹⁵N
- Structural Differences: 2-Amino-6-mercaptopurine: Contains an amino group (-NH₂) at position 2 and a mercapto group (-SH) at position 4. 6-Mercaptopurine: Features a mercapto group (-SH) at position 6 but lacks the amino group at position 2 .
- Functional Impact: The amino group in 2-Amino-6-mercaptopurine alters its incorporation into DNA/RNA compared to 6-Mercaptopurine, which primarily forms thioguanine nucleotides . Both compounds inhibit HGPRT, but 2-Amino-6-mercaptopurine’s dual functional groups may broaden its interaction with purine salvage pathways .
Comparison with Unlabeled Analogs
- Thioguanine (CAS 154-42-7): The unlabeled form of 2-Amino-6-mercaptopurine, used clinically as an antineoplastic agent. Isotopic labeling allows metabolic fate tracing without altering pharmacological activity .
- 6-Mercaptopurine (CAS 50-44-2): A widely used immunosuppressant and antileukemic drug. Its isotopic version (6-Mercaptopurine-¹³C₂,¹⁵N) shares similar applications but differs in metabolic tracking precision .
Pharmacogenetic Considerations
- Thiopurine Methyltransferase (TPMT) Polymorphism: Both 2-Amino-6-mercaptopurine and 6-Mercaptopurine are metabolized by TPMT. Genetic variants (e.g., TPMT*2, *3A) cause reduced enzyme activity, increasing toxicity risk . Isotopic labeling aids in studying these metabolic variations, as seen in δ¹⁵N analyses of nitrogen recycling in plants .
Biological Activity
2-Amino-6-mercaptopurine-13C2,15N is a stable isotope-labeled derivative of 6-mercaptopurine (6-MP), a well-known purine analog used primarily in the treatment of various hematological malignancies, including acute lymphoblastic leukemia (ALL). This compound is essential for studying metabolic pathways and pharmacokinetics due to its isotopic labeling. The biological activity of this compound is closely related to its mechanism of action, therapeutic applications, and the implications of its metabolism in clinical settings.
- Molecular Formula : C₆H₆N₄S
- Molecular Weight : 170.17 g/mol
- CAS Number : 1330266-29-9
- Purity : >95% (HPLC)
The compound is characterized by the presence of stable isotopes of carbon and nitrogen, which facilitate detailed tracking in metabolic studies.
This compound acts as an antimetabolite that interferes with purine nucleic acid synthesis. The mechanism involves:
- Incorporation into Nucleic Acids : The compound is metabolically converted to thioguanosine monophosphate (TGMP) and further phosphorylated to thioguanosine triphosphate (TGTP), which gets incorporated into DNA and RNA, disrupting their synthesis and function .
- Inhibition of Enzymes : It inhibits several enzymes involved in de novo purine synthesis, leading to reduced proliferation of rapidly dividing cells, particularly in malignant tissues .
- Immunosuppressive Effects : The drug also exhibits immunosuppressive properties, making it useful in treating autoimmune conditions alongside its antineoplastic applications .
Antineoplastic Activity
The primary use of this compound lies in its role as an antineoplastic agent. It has shown efficacy in:
- Acute Lymphoblastic Leukemia (ALL) : It is a key component in maintenance therapy for ALL, where it helps prevent relapse by targeting leukemic cells .
- Other Cancers : It has applications in treating other malignancies such as acute myeloid leukemia and certain solid tumors .
Autoimmune Disorders
The compound is also utilized in managing autoimmune diseases like ulcerative colitis and psoriasis due to its immunosuppressive effects .
Study on Resistance Mechanisms
Recent research has highlighted the emergence of resistance mechanisms to thiopurines like 6-MP. A study investigated mutations in the NT5C2 and PRPS1 genes associated with resistance to thiopurines during treatment for ALL. These mutations can lead to treatment failure and disease relapse .
The study utilized CRISPR/Cas9 technology to induce specific mutations in human lymphoid leukemia cell lines, providing insights into how these genetic changes confer resistance to 6-MP and its derivatives, including this compound.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antineoplastic | Inhibits DNA/RNA synthesis; used in ALL treatment |
| Immunosuppressive | Reduces immune response; useful for autoimmune diseases |
| Enzyme Inhibition | Targets enzymes in purine metabolism |
| Metabolic Conversion | Converted into TGMP and TGTP impacting nucleic acid synthesis |
Table 2: Clinical Implications of Genetic Mutations
| Mutation Type | Impact on Treatment |
|---|---|
| NT5C2-R39Q | Leads to resistance against thiopurines |
| PRPS1-S103N | Associated with reduced efficacy of 6-MP |
Q & A
Q. How is 2-Amino-6-mercaptopurine-13C2,15N synthesized, and how is isotopic incorporation efficiency validated?
The synthesis involves substituting specific carbon and nitrogen atoms in the purine ring with stable isotopes (13C and 15N) using labeled precursors like 13C-enriched cyanide or 15N-containing ammonia. Isotopic incorporation is validated via liquid chromatography-mass spectrometry (LC-MS) to confirm molecular mass shifts and nuclear magnetic resonance (NMR) spectroscopy to detect 13C–15N coupling constants. For example, 2D 1H–15N HMBC NMR can confirm the position of labeled atoms in the structure .
Q. What analytical techniques are recommended for quantifying 13C and 15N enrichment in this compound?
- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Measures δ15N values with precision <1.4‰ for aqueous samples, though matrix effects require separation via porous graphitic carbon columns .
- NMR Spectroscopy: Detects 13C–15N coupling constants (e.g., 1JCN ≈ 15–20 Hz) to confirm isotopic labeling efficiency and structural integrity .
- High-Resolution Mass Spectrometry (HRMS): Validates isotopic purity by comparing observed vs. theoretical mass-to-charge ratios .
Q. How should stability studies be conducted under varying storage conditions?
Stability is assessed by monitoring degradation products under controlled temperatures (e.g., −80°C, 4°C, 25°C) and pH conditions using HPLC-UV or LC-MS. For example, thioredoxin reductase activity assays can quantify thiol-group oxidation, a common degradation pathway for mercaptopurine derivatives .
Q. What is the role of this compound in studying DNA damage mechanisms?
As a purine antagonist, it inhibits DNA synthesis by incorporating into nucleic acids, mimicking endogenous purines. Researchers use isotopic labeling to trace metabolic flux in leukemia cell lines, quantifying incorporation into DNA via scintillation counting or isotope-ratio mass spectrometry after enzymatic digestion .
Advanced Questions
Q. How to design isotope tracing experiments to study its metabolic pathways in cellular systems?
- Sample Size Optimization: Use power analysis to determine the minimum number of replicates required for statistical significance, considering natural 15N abundance (~0.366%) .
- Time-Course Experiments: Track labeled metabolite pools (e.g., thioguanine nucleotides) at intervals (0–72 hours) to model kinetics.
- Compartmental Analysis: Combine cell fractionation (cytosol vs. nucleus) with LC-IRMS to quantify isotope distribution in DNA vs. RNA .
Q. How to address discrepancies in δ15N measurements across analytical platforms (e.g., LC-IRMS vs. EA-IRMS)?
Calibrate instruments using certified reference materials (e.g., IAEA-N3 nitrate) and cross-validate with NMR. For example, copper reactor degradation in LC-IRMS systems can cause δ15N drift; frequent recalibration and parallel EA-IRMS analysis improve accuracy .
Q. What statistical considerations are critical for interpreting tracer recovery data in ecosystem studies?
- Tracer Partitioning: Use mixing models (e.g., SIAR, MixSIAR) to differentiate labeled vs. unlabeled nitrogen pools in soil or water samples.
- Error Propagation: Account for analytical uncertainty (±1.4‰ for δ15N) when calculating recovery rates .
- Baseline Correction: Normalize δ15N values against herbivore tissues (e.g., grass carp) to account for natural isotopic variation .
Q. How to interpret 13C–15N coupling constants in NMR for structural elucidation?
Coupling constants (e.g., 1JCN ≈ 15–20 Hz) confirm covalent bonding between labeled atoms. For example, in Dimroth rearrangement studies, 2D 1H–15N HMBC spectra identify nitrogen positions in pyrimidine rings, distinguishing between tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
